3-(1H-benzimidazol-2-yl)propyl 4-nitrobenzoate
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Overview
Description
3-(1H-benzimidazol-2-yl)propyl 4-nitrobenzoate is a compound that combines the structural features of benzimidazole and nitrobenzoate. Benzimidazole is a heterocyclic aromatic organic compound known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The nitrobenzoate moiety is often used in organic synthesis and pharmaceuticals due to its electron-withdrawing properties, which can influence the reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)propyl 4-nitrobenzoate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Attachment of Propyl Chain: The propyl chain can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the benzimidazole derivative with 4-nitrobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)propyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Reduction: 3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate.
Substitution: Various substituted benzimidazole derivatives.
Hydrolysis: Benzimidazole derivatives and 4-nitrobenzoic acid.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)propyl 4-nitrobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)propyl 4-nitrobenzoate is primarily influenced by the benzimidazole moiety. Benzimidazole derivatives are known to interact with various molecular targets, including:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
4-Nitrobenzoic Acid: A precursor used in the synthesis of various esters and amides.
3-(1H-benzimidazol-2-yl)propyl benzoate: A similar compound without the nitro group, used for comparison in biological studies.
Uniqueness
3-(1H-benzimidazol-2-yl)propyl 4-nitrobenzoate is unique due to the combination of the benzimidazole core and the nitrobenzoate moiety, which imparts distinct chemical and biological properties. The presence of the nitro group enhances the compound’s reactivity and potential biological activity .
Properties
CAS No. |
313524-34-4 |
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Molecular Formula |
C17H15N3O4 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)propyl 4-nitrobenzoate |
InChI |
InChI=1S/C17H15N3O4/c21-17(12-7-9-13(10-8-12)20(22)23)24-11-3-6-16-18-14-4-1-2-5-15(14)19-16/h1-2,4-5,7-10H,3,6,11H2,(H,18,19) |
InChI Key |
NZRYFSHUOXNTAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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